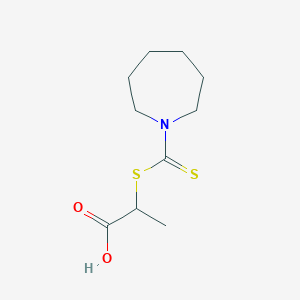2-(Azepane-1-carbothioylsulfanyl)-propionic acid
CAS No.: 378210-53-8
Cat. No.: VC5792367
Molecular Formula: C10H17NO2S2
Molecular Weight: 247.37
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 378210-53-8 |
|---|---|
| Molecular Formula | C10H17NO2S2 |
| Molecular Weight | 247.37 |
| IUPAC Name | 2-(azepane-1-carbothioylsulfanyl)propanoic acid |
| Standard InChI | InChI=1S/C10H17NO2S2/c1-8(9(12)13)15-10(14)11-6-4-2-3-5-7-11/h8H,2-7H2,1H3,(H,12,13) |
| Standard InChI Key | IYNFJAREUQGZPT-UHFFFAOYSA-N |
| SMILES | CC(C(=O)O)SC(=S)N1CCCCCC1 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The IUPAC name 2-(azepane-1-carbothioylsulfanyl)-propionic acid delineates its structure:
-
Azepane: A seven-membered saturated heterocycle containing one nitrogen atom.
-
Carbothioylsulfanyl: A functional group comprising a thiocarbonyl (–C(=S)–) bonded to a sulfanyl (–S–) moiety.
-
Propionic acid: A three-carbon carboxylic acid (CH₃CH₂COOH).
The molecule’s backbone integrates these components via a sulfur-sulfur linkage, creating a dithiocarbamate-like structure (Figure 1).
Table 1: Key Identifiers of 2-(Azepane-1-carbothioylsulfanyl)-Propionic Acid
| Property | Value | Source |
|---|---|---|
| CAS Number | 378210-53-8 | |
| Molecular Formula | C₁₀H₁₇NO₂S₂ | |
| Molar Mass | 247.38 g/mol | |
| MDL Number | MFCD00784832 |
Synthesis and Reactivity
Reactivity Profile
The dithiocarbamate group (–N–C(=S)–S–) confers redox activity and metal-chelating capabilities, analogous to related dithiocarbamates used in rubber vulcanization and coordination chemistry . The carboxylic acid group enables salt formation or esterification, expanding derivatization potential.
Physicochemical Properties
Solubility and Stability
-
Solubility: Likely polar-aprotic solvent-soluble (e.g., DMSO, DMF) due to the carboxylic acid and thiocarbonyl groups. Limited aqueous solubility is expected, typical of dithiocarbamates .
-
Stability: Susceptible to hydrolysis under acidic or alkaline conditions, with the dithiocarbamate bond cleaving to release H₂S or CS₂ .
Spectroscopic Characteristics
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume